Arginase inhibitor 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Arginase inhibitor 1 involves complex biochemical processes . The enzyme was recombinantly expressed in E. coli BL21 (DE3) RIL cells .

Molecular Structure Analysis

The molecular structure of Arginase inhibitor 1 has been studied using structure-based drug design and molecular dynamics simulations . These studies highlight the plasticity of the size of the arginase active site .

Chemical Reactions Analysis

Arginase inhibitor 1 is involved in the hydrolysis of L-arginine to L-ornithine and urea . Inhibition of arginase activity significantly suppresses the proliferation and migration ability of certain cancer cells .

Physical And Chemical Properties Analysis

The physical and chemical properties of Arginase inhibitor 1 are unique and have been studied using structure-based drug design . The properties of Arginase inhibitor 1 allow it to bind to its catalytic center .

Aplicaciones Científicas De Investigación

Colon Cancer Treatment

Arginase-1 inhibition has been found to reduce the migration ability and metastatic colonization of colon cancer cells . The inhibition of arginase activity significantly suppressed the proliferation and migration ability of CT26 murine colon cancer cells in vitro . This suggests that the activation of Arginase-1 is related to the migration ability and metastatic colonization of colon cancer cells, and blocking this process may be a novel strategy for controlling cancer malignancy .

Cancer Immunotherapy

Arginase 1/2 Inhibitor OATD-02 has been developed as a potential enhancer in cancer immunotherapy . OATD-02 has shown favorable pharmacologic properties in nonclinical studies and abolishes tumor immunosuppression induced by both arginases, making it a promising drug candidate entering clinical trials .

Cardiovascular Diseases

Arginase inhibition has been found helpful in cardiovascular diseases . It can improve vascular function in patients with hypertension, type 2 diabetes along with coronary artery disease as well as heart failure .

Hypertension

Arginase inhibitors have been found to be beneficial in the treatment of hypertension . They can improve vascular function, which is often impaired in patients with hypertension .

Ischemia Reperfusion Injury

Arginase inhibitors have been shown to be effective in the treatment of ischemia reperfusion injury . This condition is characterized by tissue damage caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen.

Atherosclerosis

Arginase inhibitors have been found to be beneficial in the treatment of atherosclerosis . Atherosclerosis is a disease in which plaque builds up inside your arteries, and arginase inhibitors can help reduce this buildup.

Diabetes Mellitus

Arginase inhibitors have been found to be beneficial in the treatment of diabetes mellitus . They can improve vascular function in patients with type 2 diabetes .

Asthma

Arginase inhibitors have been found to be beneficial in the treatment of asthma . Asthma is a condition in which your airways narrow and swell and produce extra mucus, and arginase inhibitors can help reduce these symptoms.

Mecanismo De Acción

- Role : ARG1 catalyzes the hydrolysis of arginine to urea and ornithine. It plays a crucial role in regulating cell proliferation, differentiation, and function .

- Resulting Changes : By blocking ARG1, the inhibitor increases intracellular levels of arginine. This has several effects, including reduced cell migration and suppression of epithelial-mesenchymal transition (EMT) in cancer cells .

- Downstream Effects : Reduced arginase activity leads to altered arginine availability, affecting cellular processes like EMT and migration .

- Molecular and Cellular Effects : Inhibition of ARG1 reduces cell migration and promotes EMT. This may have implications for cancer malignancy control .

- Environmental Factors : The compound’s efficacy and stability could be influenced by factors such as pH, temperature, and tissue-specific conditions. However, specific data on this aspect are not provided in the sources .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

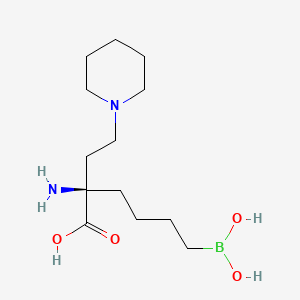

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPILBYRQPOXMV-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arginase inhibitor 1 | |

Q & A

Q1: How does ABH interact with arginase and what are the downstream effects?

A1: While the exact mechanism of interaction isn't detailed in the paper, ABH acts as a competitive inhibitor of arginase. [] This means it likely competes with L-arginine, the natural substrate, for binding to the active site of the enzyme. By inhibiting arginase, ABH prevents the breakdown of L-arginine into L-ornithine and urea. This, in turn, increases the availability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NOS-mediated nonadrenergic noncholinergic (NANC) relaxation in smooth muscle tissues like the internal anal sphincter (IAS). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)

![2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1139099.png)